molecular formula C11H11NO3 B1381390 ethyl 7-oxo-5H,6H,7H-cyclopenta[c]pyridine-6-carboxylate CAS No. 52402-36-5

ethyl 7-oxo-5H,6H,7H-cyclopenta[c]pyridine-6-carboxylate

Cat. No. B1381390
CAS RN: 52402-36-5
M. Wt: 205.21 g/mol
InChI Key: IACDWQJNTQIURN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 7-oxo-5H,6H,7H-cyclopenta[c]pyridine-6-carboxylate is a chemical compound with the molecular formula C11H11NO3 . It has a molecular weight of 205.21 . This compound is used for research purposes .


Physical And Chemical Properties Analysis

The physical and chemical properties of ethyl 7-oxo-5H,6H,7H-cyclopenta[c]pyridine-6-carboxylate are not fully detailed in the search results. The compound has a molecular weight of 205.21 . The boiling point and other properties are not specified .

Scientific Research Applications

  • Pharmaceutical Research

    • Summary of Application : Compounds containing the cyclopenta[c]pyridine structure are potentially bioactive medicinal agents . They are a part of Monoterpene Pyridine Alkaloids (MTPAs), which are derived from iridoid glycosides (IGs) .
    • Methods of Application : The synthesis of these compounds involves chemical transformations, biotransformations, and chemical syntheses .
    • Results or Outcomes : These compounds have shown potential with antibacterial, insecticidal, antiviral, anti-inflammatory, and neuropharmacological activities .
  • Organic Chemistry

    • Summary of Application : The multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents leads to the formation of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives .
    • Methods of Application : The structure of a number of heterocycles obtained on their basis was studied by X-ray structural analysis .
    • Results or Outcomes : Cyclopenta[b]pyridine derivatives are structural fragments of alkaloids and exhibit a wide spectrum of biological activity .

Safety And Hazards

The safety and hazards associated with ethyl 7-oxo-5H,6H,7H-cyclopenta[c]pyridine-6-carboxylate are not specified in the search results .

properties

IUPAC Name

ethyl 7-oxo-5,6-dihydrocyclopenta[c]pyridine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-2-15-11(14)8-5-7-3-4-12-6-9(7)10(8)13/h3-4,6,8H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IACDWQJNTQIURN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC2=C(C1=O)C=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 7-oxo-5H,6H,7H-cyclopenta[c]pyridine-6-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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